molecular formula C16H21BrN2O B4610754 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea

Cat. No.: B4610754
M. Wt: 337.25 g/mol
InChI Key: IPYLRZNOWBRKOU-UHFFFAOYSA-N
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea is a useful research compound. Its molecular formula is C16H21BrN2O and its molecular weight is 337.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.08373 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of RNA Virus Replication and Human Soluble Epoxide Hydrolase

A series of 1,3-disubstituted ureas containing bicyclic fragments has been synthesized, demonstrating potential as inhibitors of RNA virus replication and human soluble epoxide hydrolase. These compounds, synthesized through reactions of bicyclic isocyanates with various substituted anilines, have shown promising results in preliminary evaluations, suggesting their utility in therapeutic and biochemical research contexts (Pitushkin et al., 2020).

Stereoselective Synthesis and Reactions

The stereoselective synthesis and reactions of exo- and endo-5-aminomethylbicyclo[2.2.1]hept-2-ene-based ureas have been explored, leading to the formation of epoxy-derivatives and azatricyclononane derivatives. This research provides valuable insights into the regioselective alkylation and intramolecular cyclization of ureas, contributing to the development of new synthetic methodologies in organic chemistry (Kasyan et al., 2008).

Synthesis of Fused Indole-Cyclic Urea Derivatives

The Ag-catalyzed intramolecular sequential vicinal diamination of alkynes with isocyanates for the synthesis of indole-cyclic urea fused derivatives presents a novel approach to constructing complex molecular architectures. This work highlights the utility of silver catalysis in enabling the formation of multiple C-N bonds, opening new avenues for the synthesis of heterocyclic compounds (Rajesh et al., 2017).

Lossen Rearrangement for Synthesis of Hydroxamic Acids and Ureas

The application of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the one-pot synthesis of hydroxamic acids and ureas from carboxylic acids represents a significant advancement in the field of organic synthesis. This method offers a milder, racemization-free approach to generating ureas, demonstrating the potential for efficient and environmentally friendly synthetic routes (Thalluri et al., 2014).

Environmental and Agricultural Research

Research on urease and nitrification inhibitors, such as N-(n-butyl) thiophosphoric triamide (NBPT) and dicyandiamide (DCD), has provided insights into their effects on ammonia and nitrous oxide emissions from agricultural soils. These studies contribute to the understanding of nitrogen cycle regulation and the environmental impact of fertilizer use, offering strategies for reducing greenhouse gas emissions and improving nitrogen use efficiency in agriculture (Ray et al., 2020).

Properties

IUPAC Name

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(2-bromophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c1-10(13-9-11-6-7-12(13)8-11)18-16(20)19-15-5-3-2-4-14(15)17/h2-5,10-13H,6-9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYLRZNOWBRKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea
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N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(2-bromophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.